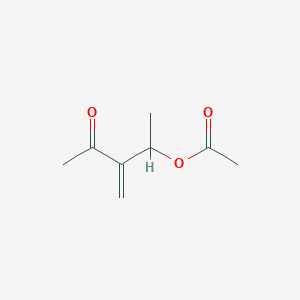
2-Pentanone, 4-(acetyloxy)-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 4-(acetyloxy)-3-methylene-: is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) and an acetyloxy group attached to the pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 4-(acetyloxy)-3-methylene- typically involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where 2-pentanone is reacted with acetic acid or acetic anhydride under optimized conditions to yield the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Pentanone, 4-(acetyloxy)-3-methylene- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 2-pentanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
Applications De Recherche Scientifique
2-Pentanone, 4-(acetyloxy)-3-methylene- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 4-(acetyloxy)-3-methylene- involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
2-Pentanone: A simpler ketone without the acetyloxy and methylene groups.
4-Penten-2-one: Contains a double bond in the pentanone structure.
3-Methyl-2-pentanone: A methyl-substituted derivative of 2-pentanone.
Propriétés
Numéro CAS |
169690-08-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(3-methylidene-4-oxopentan-2-yl) acetate |
InChI |
InChI=1S/C8H12O3/c1-5(6(2)9)7(3)11-8(4)10/h7H,1H2,2-4H3 |
Clé InChI |
XFOFCUSFWRHFCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
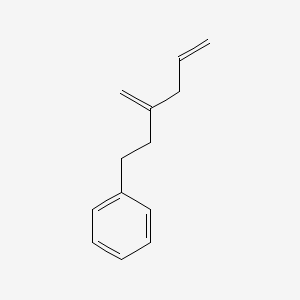
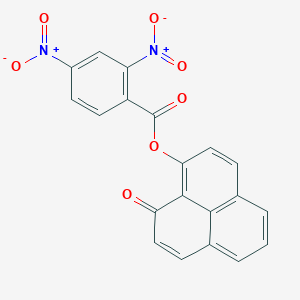
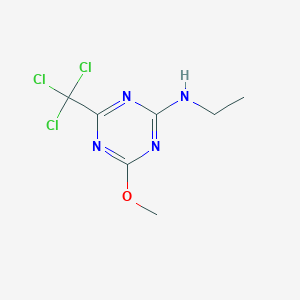
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
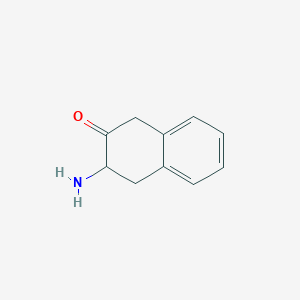
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


